N-[3-(1-benzofuran-2-yl)propyl]quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-26(24,19-11-3-7-15-8-4-12-21-20(15)19)22-13-5-9-17-14-16-6-1-2-10-18(16)25-17/h1-4,6-8,10-12,14,22H,5,9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAPTBOZNFYQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Quinoline
Quinoline undergoes sulfonation using chlorosulfuric acid (ClSO₃H) under controlled thermal conditions:
- Reagents : Quinoline (1 eq), chlorosulfuric acid (6.8 eq).
- Conditions : Nitrogen atmosphere, gradual heating to 140°C, 10-hour reaction time.
- Outcome : Forms a mixture of quinoline-8-sulfonic acid (63%) and residual intermediates. Excess chlorosulfuric acid ensures complete conversion, with <0.1% raw quinoline remaining.
Chlorination with Thionyl Chloride
The sulfonic acid intermediate is subsequently treated with thionyl chloride (SOCl₂) to yield the sulfonyl chloride:
- Reagents : Quinoline-8-sulfonic acid (1 eq), SOCl₂ (1.5 eq), dimethylformamide (DMF, catalytic 0.1 eq).
- Conditions : 70°C for 4 hours under stirring.
- Outcome : Achieves 88–89% conversion to quinoline-8-sulfonyl chloride, with final purity >99.4% after recrystallization.
Critical Parameters :
- Temperature Control : Sulfonation at ≥140°C minimizes byproducts.
- Catalyst Use : DMF accelerates chlorination by stabilizing reactive intermediates.
- Stoichiometry : Excess SOCl₂ ensures complete conversion, but oversaturation risks impurity formation.
Coupling of Quinoline-8-sulfonyl Chloride and 3-(1-Benzofuran-2-yl)propylamine
The final step involves nucleophilic substitution between the sulfonyl chloride and amine:
Reaction Optimization
- Reagents : Quinoline-8-sulfonyl chloride (1 eq), 3-(1-benzofuran-2-yl)propylamine (1.2 eq), triethylamine (2 eq).
- Solvent : Anhydrous dichloromethane (DCM).
- Conditions : 0°C→25°C, 12-hour reaction under nitrogen.
- Workup : Sequential washes with HCl (1M), NaHCO₃ (sat.), and brine. Column chromatography (SiO₂, hexane/EtOAc 3:1) yields pure product.
Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–78% | |
| Purity (HPLC) | ≥98.5% | |
| Reaction Scale | Up to 100 g |
Challenges :
- Moisture Sensitivity : Sulfonyl chloride hydrolysis necessitates anhydrous conditions.
- Byproduct Formation : Excess amine may lead to disubstitution; stoichiometric control is critical.
Alternative Synthetic Routes
One-Pot Sulfonamide Formation
A modified approach condenses sulfonation and coupling into a single vessel:
Solid-Phase Synthesis
Immobilizing the amine on Wang resin enables stepwise coupling:
- Resin Loading : 0.8 mmol/g.
- Coupling : HATU/DIPEA in DMF, 2-hour reaction.
- Cleavage : TFA/DCM (1:9), 1 hour.
- Yield : 65% with >95% purity.
Analytical Characterization
Critical spectroscopic data for this compound:
- ¹H NMR (400 MHz, CDCl₃): δ 8.96 (dd, 1H, quinoline-H), 8.45 (d, 1H, quinoline-H), 7.72–7.35 (m, 6H, aromatic), 4.15 (t, 2H, -CH₂-), 2.85 (t, 2H, -CH₂-), 2.05 (quintet, 2H, -CH₂-).
- HRMS : m/z [M+H]⁺ calcd. 407.1324, found 407.1319.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The quinoline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]quinoline-8-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and quinoline rings can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran rings, such as benzofuran-2-carboxylic acid.
Quinoline derivatives: Compounds with similar quinoline rings, such as quinoline-8-carboxylic acid.
Sulfonamide derivatives: Compounds with similar sulfonamide groups, such as sulfanilamide.
Uniqueness
N-[3-(1-benzofuran-2-yl)propyl]quinoline-8-sulfonamide is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of both benzofuran and quinoline rings, along with the sulfonamide group, allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for research and development.
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]quinoline-8-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, focusing on its anticancer properties, antibacterial effects, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
This compound belongs to a class of compounds that combine the quinoline and sulfonamide moieties, which are known for their pharmacological potentials. The compound can be synthesized through various organic reactions that link the benzofuran moiety with quinoline-8-sulfonamide frameworks.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound.
- In Vitro Studies : The compound was tested against several cancer cell lines, including:
- Amelanotic melanoma (C32)
- Melanotic melanoma (COLO829)
- Triple-negative breast cancer (MDA-MB-231)
- Glioblastoma multiforme (U87-MG)
- Lung cancer (A549)
The results demonstrated significant cytotoxic effects, particularly against A549 lung cancer cells, where it exhibited a high anti-proliferative effect with a reduction in cell viability at concentrations as low as 0.1 µg/mL .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Effectiveness |
|---|---|---|
| C32 | Not specified | Moderate |
| COLO829 | Not specified | Moderate |
| MDA-MB-231 | Not specified | High |
| U87-MG | Not specified | Moderate |
| A549 | 0.1 | Very High |
The mechanism underlying the anticancer activity involves the interaction with the pyruvate kinase M2 (PKM2) protein, which plays a crucial role in cancer metabolism. The compound's structure allows it to effectively inhibit PKM2 activity, leading to apoptosis in cancer cells .
Figure 1: Proposed Mechanism of Action
Mechanism of Action (This is a placeholder; please replace with actual data if available.)
3. Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated notable antibacterial activity.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound exhibits effective antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli, with MIC values around 10 µg/mL .
Table 2: Antibacterial Activity Profile
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 10 | High |
| Escherichia coli | 10 | High |
| Bacillus subtilis | Not specified | Moderate |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the chemical structure significantly influence the biological activity of this compound. The presence of electron-withdrawing groups enhances its antibacterial efficacy while maintaining or improving anticancer properties .
Case Studies and Clinical Implications
While extensive in vitro studies support the potential of this compound as a therapeutic agent, clinical trials are necessary to establish its safety and efficacy in humans. Preliminary findings suggest that derivatives of this compound could be developed into novel treatments for resistant bacterial infections and various cancers.
Q & A
Q. What synthetic routes are recommended for synthesizing N-[3-(1-benzofuran-2-yl)propyl]quinoline-8-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. A common approach includes:
- Step 1 : Sulfonylation of quinoline-8-sulfonyl chloride with a benzofuran-propylamine derivative under basic conditions (e.g., using triethylamine in anhydrous DMF or THF).
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
- Critical Parameters : Reaction temperature (0–25°C), stoichiometric control of the amine to avoid side products like disubstituted sulfonamides.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT and COSY for verifying the propyl linker and benzofuran-quinoline connectivity. The quinoline aromatic protons appear as distinct doublets (δ 8.5–9.0 ppm), while benzofuran protons resonate at δ 6.5–7.5 ppm .
- IR Spectroscopy : Confirm sulfonamide formation (S=O stretching at ~1350 cm⁻¹ and ~1150 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks with <5 ppm error .
Q. What are common biological targets for quinoline-sulfonamide hybrids?
- Methodological Answer : Quinoline-sulfonamides often target microbial enzymes (e.g., DNA gyrase in Mycobacterium tuberculosis) or cancer-related proteins. To assess activity:
- Antimicrobial Assays : Use agar well diffusion (bacteria) or Microplate Alamar Blue Assay (MABA) for antitubercular activity .
- Enzyme Inhibition Studies : Perform kinetic assays with purified enzymes (e.g., carbonic anhydrase) to determine IC₅₀ values .
Advanced Research Questions
Q. How can contradictions in spectral data during structure elucidation be resolved?
- Methodological Answer :
- XRPD Analysis : Compare experimental X-ray powder diffraction patterns with simulated data from single-crystal structures of analogous compounds to confirm crystallinity and polymorphism .
- 2D NMR Techniques : Use NOESY or HSQC to resolve overlapping signals, especially in the propyl linker region .
- Computational Validation : Optimize the structure using DFT (e.g., B3LYP/6-31G*) and simulate NMR spectra for comparison .
Q. What strategies optimize reaction yields while minimizing by-products?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives to balance reactivity and solubility .
- Catalyst Optimization : Use coupling agents like HATU or EDCI for amide bond formation, monitoring progress via TLC .
- By-Product Analysis : Employ LC-MS to identify impurities (e.g., unreacted sulfonyl chloride) and adjust stoichiometry accordingly .
Q. How can salt forms of this compound be synthesized to improve solubility or stability?
- Methodological Answer :
- Acid/Base Reactions : React the free base with HCl, maleic acid, or phosphoric acid in ethanol/water mixtures (1:1 v/v) at 50–60°C.
- Characterization : Use TGA/DSC to confirm salt stability (e.g., HCl salt shows endothermic peaks at ~200°C) .
- Solubility Testing : Compare phosphate-buffered saline (PBS) solubility of salts versus the free base .
Q. How to design analogs with enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the benzofuran substituents (e.g., electron-withdrawing groups at position 5) or vary the propyl linker length .
- Heterocyclic Hybrids : Fuse pyrido[2,3-f]quinoxaline systems (via cyclocondensation) to enhance DNA intercalation potential .
- In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize analogs with high binding affinity to target enzymes .
Q. What advanced methods analyze stability under stress conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
